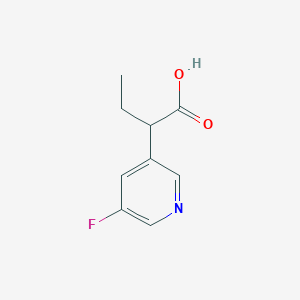

2-(5-Fluoropyridin-3-yl)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-fluoropyridin-3-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-2-8(9(12)13)6-3-7(10)5-11-4-6/h3-5,8H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVEMIADAMPAWEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CN=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250056-46-2 | |

| Record name | 2-(5-fluoropyridin-3-yl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 5 Fluoropyridin 3 Yl Butanoic Acid

Classical and Contemporary Synthetic Routes to the Core Structure

The assembly of the 2-(5-fluoropyridin-3-yl)butanoic acid scaffold can be approached through several synthetic strategies. These generally involve either the initial formation of the fluorinated pyridine (B92270) ring followed by the elaboration of the butanoic acid side chain, or the construction of the pyridine ring with the side chain already in place.

Strategies for Butanoic Acid Chain Elaboration

A key challenge in the synthesis of this compound is the introduction of the butanoic acid moiety at the C-3 position of the pyridine ring. Various carbon-carbon bond-forming reactions can be employed for this purpose. One common approach involves the use of a pre-functionalized pyridine, such as a 3-halopyridine, which can undergo cross-coupling reactions.

For instance, a 3-bromo-5-fluoropyridine (B183902) can serve as a versatile starting material. This intermediate can be subjected to a Negishi or Suzuki-Miyaura cross-coupling reaction with a suitable organozinc or organoboron reagent, respectively, that bears the butanoic acid precursor. Another strategy involves the deprotonation of the C-3 position of a 5-fluoropyridine derivative with a strong base, such as lithium diisopropylamide (LDA), followed by quenching with an electrophile that can be converted to the butanoic acid side chain.

A plausible synthetic route could involve the reaction of 3-bromo-5-fluoropyridine with a protected form of a butanoic acid derivative, such as a silyl (B83357) ketene (B1206846) acetal, under palladium catalysis. Subsequent deprotection would then yield the desired carboxylic acid.

| Starting Material | Reagent | Catalyst | Product |

| 3-Bromo-5-fluoropyridine | Ethyl 2-bromobutanoate and Zinc | Palladium(0) complex | Ethyl 2-(5-fluoropyridin-3-yl)butanoate |

| 5-Fluoropyridine | Diisopropylamine and n-Butyllithium, then Ethyl 2-bromobutanoate | None | Ethyl 2-(5-fluoropyridin-3-yl)butanoate |

This table presents plausible, not experimentally confirmed, synthetic transformations.

Introduction of the Fluorine Atom via Pyridine Ring Functionalization

The introduction of a fluorine atom at the C-5 position of the pyridine ring is a critical step that significantly influences the electronic properties of the molecule. wikipedia.org Several fluorination methods are available for pyridine derivatives. One of the most common is the Balz-Schiemann reaction, which involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt.

Alternatively, nucleophilic aromatic substitution (SNAr) can be employed, where a suitable leaving group at the 5-position, such as a nitro or chloro group, is displaced by a fluoride (B91410) ion. The reactivity of the pyridine ring towards nucleophilic substitution is enhanced by the presence of the nitrogen atom. wikipedia.org

More contemporary methods involve the use of electrophilic fluorinating agents, such as Selectfluor®, which can directly fluorinate the pyridine ring under specific conditions. nsf.gov The regioselectivity of this reaction can be controlled by the directing effects of existing substituents on the ring.

| Starting Material | Reagent(s) | Reaction Type | Product |

| 3-Amino-5-bromopyridine | 1. NaNO₂, HBF₄; 2. Heat | Balz-Schiemann | 3-Bromo-5-fluoropyridine |

| 3-Bromo-5-nitropyridine | KF, phase-transfer catalyst | Nucleophilic Aromatic Substitution | 3-Bromo-5-fluoropyridine |

| 3-Bromopyridine | Selectfluor® | Electrophilic Fluorination | 3-Bromo-5-fluoropyridine |

This table presents plausible, not experimentally confirmed, synthetic transformations.

Stereoselective Synthesis of Enantiomeric Forms

The 2-position of the butanoic acid side chain is a stereocenter, meaning that this compound can exist as a pair of enantiomers. The stereoselective synthesis of a single enantiomer is often crucial for biological applications. Asymmetric synthesis can be achieved through various strategies. mdpi.com

One approach involves the use of a chiral auxiliary. A chiral alcohol can be esterified with the racemic butanoic acid derivative, and the resulting diastereomers can be separated by chromatography or crystallization. Subsequent removal of the chiral auxiliary yields the enantiomerically pure acid.

Alternatively, asymmetric catalysis can be employed. For instance, the asymmetric hydrogenation of a corresponding unsaturated precursor, such as 2-(5-fluoropyridin-3-yl)but-2-enoic acid, using a chiral rhodium or ruthenium catalyst can provide the desired enantiomer with high enantioselectivity. researchgate.net Another strategy is the enantioselective alkylation of a prochiral enolate derived from a butanoic acid derivative using a chiral phase-transfer catalyst. researchgate.net

| Precursor | Catalyst/Reagent | Method | Product |

| 2-(5-Fluoropyridin-3-yl)but-2-enoic acid | Chiral Rhodium-phosphine complex, H₂ | Asymmetric Hydrogenation | (R)- or (S)-2-(5-Fluoropyridin-3-yl)butanoic acid |

| Ethyl 2-(5-fluoropyridin-3-yl)acetate | Chiral base, Ethyl iodide | Asymmetric Alkylation | (R)- or (S)-Ethyl 2-(5-fluoropyridin-3-yl)butanoate |

This table presents plausible, not experimentally confirmed, synthetic transformations.

Synthesis of Analogues and Derivatives of this compound

The core structure of this compound can be further modified to generate a library of analogues and derivatives for structure-activity relationship studies.

Pyridine Ring Modifications (e.g., halogenation, alkylation)

The pyridine ring offers several positions for further functionalization. For instance, the remaining C-H bonds can be subjected to halogenation or alkylation. Directed ortho-metalation, where a directing group on the pyridine ring guides a metalating agent to an adjacent position, can be a powerful tool for regioselective functionalization.

Further halogenation, for example, at the C-2 or C-6 positions, can be achieved using various halogenating agents, with the regioselectivity influenced by the electronic nature of the existing substituents. Alkylation can be performed through radical reactions, such as the Minisci reaction, or through cross-coupling reactions with alkyl organometallic reagents. nih.govacs.org

| Starting Material | Reagent(s) | Reaction Type | Product |

| This compound | N-Bromosuccinimide | Electrophilic Halogenation | 2-(2-Bromo-5-fluoropyridin-3-yl)butanoic acid |

| This compound | t-Butyl peroxide, FeSO₄, H₂SO₄ | Minisci Alkylation | 2-(4-tert-Butyl-5-fluoropyridin-3-yl)butanoic acid |

This table presents plausible, not experimentally confirmed, synthetic transformations.

Butanoic Acid Moiety Transformations (e.g., esterification, amidation)

The carboxylic acid group of this compound is a versatile functional handle that can be readily transformed into a variety of other functional groups. biointerfaceresearch.comresearchgate.net

Esterification: The carboxylic acid can be converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid, or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). google.com

Amidation: Reaction of the carboxylic acid with an amine, facilitated by a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or by first converting the acid to an acyl chloride, yields the corresponding amide. mdpi.com This allows for the introduction of a wide range of substituents at the amide nitrogen.

| Starting Material | Reagent(s) | Product |

| This compound | Methanol, H₂SO₄ | Methyl 2-(5-fluoropyridin-3-yl)butanoate |

| This compound | 1. SOCl₂, 2. Ammonia | 2-(5-Fluoropyridin-3-yl)butanamide |

| This compound | Benzylamine, EDC, HOBt | N-Benzyl-2-(5-fluoropyridin-3-yl)butanamide |

This table presents plausible, not experimentally confirmed, synthetic transformations.

Synthesis of Spirocyclic and Fused-Ring Derivatives

The construction of spirocyclic and fused-ring systems from this compound involves sophisticated intramolecular reactions. These transformations are key to accessing novel chemical entities with potential applications in medicinal chemistry and materials science.

Fused-Ring Derivatives via Intramolecular Cyclization:

The synthesis of fused-ring systems incorporating the 5-fluoropyridine moiety can be achieved through intramolecular cyclization reactions. A prominent strategy involves the activation of a C-H bond on the pyridine ring or a suitably functionalized side chain, leading to the formation of a new ring. Palladium- and rhodium-catalyzed C-H activation/arylation reactions are powerful tools for this purpose. nih.govbeilstein-journals.orghbni.ac.inrsc.org

For instance, a hypothetical intramolecular Heck reaction could be envisioned. First, the butanoic acid side chain would be functionalized to introduce a reactive group, such as an alkenyl or aryl halide. The carboxylic acid could be converted to an amide or ester to prevent interference with the catalytic cycle. Then, under palladium catalysis, an intramolecular coupling between the pyridine C-H bond (at C-2 or C-4) and the functionalized side chain would yield a fused heterocyclic system. The choice of ligands, such as phosphines, is crucial for improving the yield and selectivity of such cyclizations. nih.govnih.gov

Rhodium(III)-catalyzed cascade reactions represent another advanced approach. acs.orgnih.govacs.org These reactions can proceed via C-H activation followed by annulation with an internal alkyne or other coupling partners, potentially introduced onto the butanoic acid backbone, to construct complex polycyclic structures in a single step. acs.org

A silver-mediated double cyclization of 2-(pyridin-2-yl)acetic acid propargyl esters has been reported to form fused tricyclic indolizines, suggesting that similar strategies could be adapted for derivatives of this compound to create novel fused systems. rsc.org

Spirocyclic Derivatives:

The creation of spirocycles from this compound requires the formation of a new ring that shares a single atom—the spiro atom—with the butanoic acid side chain. A common approach involves converting the butanoic acid into a precursor suitable for cyclization.

One potential strategy is an intramolecular cyclization involving a pre-installed electrophilic center. For example, the butanoic acid could be elongated and functionalized to contain a ketone or aldehyde. Subsequent acid-catalyzed intramolecular aldol-like condensation could lead to the formation of a spirocyclic lactam. rsc.org Another approach involves a [3+2] or other cycloaddition reaction where the butanoic acid derivative acts as one of the components.

The synthesis of oxa-spirocycles through iodocyclization presents a viable route. rsc.org A derivative of this compound could be prepared with a tethered olefin. Treatment with iodine would then trigger a cyclization to form an iodinated oxa-spirocycle, which can be further functionalized. rsc.org

Advanced Catalytic Approaches in Synthesis

Modern catalysis offers powerful methods for the functionalization and chiral synthesis of complex molecules like this compound. Metal-catalyzed coupling reactions are pivotal for modifying the pyridine ring, while organocatalysis and biocatalysis provide elegant solutions for controlling stereochemistry.

Metal-Catalyzed Coupling Reactions in Pyridine Functionalization

The functionalization of the pyridine ring in this compound is facilitated by transition metal catalysis. The fluorine atom at the 5-position and the acidic protons on the pyridine ring are potential sites for modification.

Palladium-catalyzed cross-coupling reactions are a cornerstone of pyridine functionalization. rsc.org Intramolecular C-H arylation, as previously mentioned, can be used to build fused rings. nih.govbeilstein-journals.orgnih.gov In an intermolecular context, direct C-H arylation of the pyridine ring can introduce new aryl or heteroaryl substituents. For example, palladium-catalyzed C-H activation at the C-2, C-4, or C-6 positions of the pyridine ring, followed by coupling with an aryl halide or trifluoroborate, can yield more complex derivatives. rsc.orgnih.gov The directing group ability of substituents on the pyridine ring plays a crucial role in determining the regioselectivity of these reactions. nih.gov

Rhodium catalysis also provides powerful methods for C-H activation and functionalization. hbni.ac.inrsc.org Rhodium(III)-catalyzed processes, in particular, have been shown to be effective for the C-H/N-O annulation of aryl ketones with internal alkynes to produce isoquinolines, a strategy that could potentially be adapted to derivatives of our target molecule to build fused systems. hbni.ac.in

The following table summarizes representative metal-catalyzed C-H functionalization reactions applicable to pyridine derivatives.

| Catalyst System | Reaction Type | Substrate Example | Product Type | Yield (%) | Ref |

| Pd(OAc)₂ / PPh₃ | Intramolecular C-H Arylation | N-(2-bromophenyl)quinoline-2-carboxamide | Fused Heterocycle | 94 | nih.gov |

| [Cp*RhCl₂]₂ / AgSbF₆ | C-H/N-O Annulation | Aryl Ketone, Internal Alkyne | Isoquinoline | Good to Excellent | hbni.ac.in |

| Pd(OAc)₂ | C-H Arylation | Pyridine N-oxide, Aryltrifluoroborate | Arylated Pyridine N-oxide | Moderate to High | rsc.org |

| Rh(III) catalyst | Cascade C-H Activation/Annulation | Benzoic Acid, 4-hydroxy-2-alkynoate | Fused Lactone | Moderate | acs.orgnih.gov |

This table presents data from reactions on model systems that demonstrate principles applicable to the functionalization of this compound.

Organocatalysis and Biocatalysis in Chiral Synthesis of Fluorinated Butanoic Acids

Achieving enantiomerically pure forms of this compound is crucial for many applications. Asymmetric organocatalysis and biocatalysis offer green and efficient pathways to chiral fluorinated carboxylic acids.

Organocatalysis:

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. youtube.combeilstein-journals.org For the synthesis of chiral this compound, a key strategy is the asymmetric α-functionalization of a suitable precursor. For example, the asymmetric α-amination or α-oxidation of a butanal derivative, catalyzed by a chiral amine like proline or its derivatives, can introduce a nitrogen or oxygen atom at the α-position with high enantioselectivity. nih.govnih.gov This intermediate can then be further elaborated to the desired butanoic acid.

Bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base site, are particularly effective. nih.gov These catalysts can activate both the nucleophile and the electrophile in a stereocontrolled manner, enabling challenging transformations such as the asymmetric Mannich reaction of aldehydes with imines to produce chiral β-amino aldehydes, which are precursors to chiral butanoic acids. nih.gov

Biocatalysis:

Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild conditions. nih.gov For the synthesis of chiral fluorinated butanoic acids, enzymatic kinetic resolution is a powerful technique. mdpi.com In this process, a racemic mixture of the butanoic acid or its ester derivative is treated with an enzyme, such as a lipase, which selectively catalyzes the reaction of one enantiomer, leaving the other unreacted and thus resolved. For example, lipases have been successfully used for the kinetic resolution of fluorinated 3-arylcarboxylic acid esters via hydrolysis, yielding the (S)-carboxylic acid and the unreacted (R)-ester with high enantiomeric excess. mdpi.com

Another biocatalytic approach is the asymmetric reduction of a keto-acid precursor. Ketoreductases (KREDs) can reduce a carbonyl group to a hydroxyl group with high stereoselectivity. A 2-oxo-4-(5-fluoropyridin-3-yl)butanoic acid could be enzymatically reduced to the corresponding chiral 2-hydroxybutanoic acid, which can then be converted to the target compound. The use of whole-cell biocatalysts is often preferred for such reductions as they contain the necessary cofactors (like NADH or NADPH) and the systems for their regeneration. nih.govresearchgate.net

The table below highlights examples of organocatalytic and biocatalytic methods for the synthesis of chiral building blocks.

| Method | Catalyst/Enzyme | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Ref |

| Organocatalysis | Chiral Primary Amine-Amide | α-Hydroxylation | α-Aryl Propionaldehyde | α-Hydroxy Aldehyde | Good to Very Good | nih.gov |

| Organocatalysis | Spirocyclic Pyrrolidine Sulfonamide | Mannich/Acylation/Wittig | Dihydro-β-carboline, Acetaldehyde | Naucleofficine Precursor | up to 94% | nih.gov |

| Biocatalysis | Lipase (Amano PS) | Kinetic Resolution (Hydrolysis) | Racemic fluorinated arylcarboxylic acid ester | (S)-Carboxylic Acid | >99% | mdpi.com |

| Biocatalysis | D-Lactate Dehydrogenase (D-LDH) | Asymmetric Reduction | α-Keto Acid | (R)-α-Hydroxy Acid | >99.9% | researchgate.net |

This table provides examples from the literature on model substrates, illustrating the potential of these methods for the asymmetric synthesis of this compound.

Molecular and Cellular Biological Investigations of 2 5 Fluoropyridin 3 Yl Butanoic Acid and Its Analogues

Characterization of Molecular Target Interactions

The biological effects of a compound are underpinned by its specific interactions with molecular targets within the cell. This section explores the known interactions of 2-(5-Fluoropyridin-3-yl)butanoic acid analogues with several key proteins and enzymes.

Binding Affinity Profiling with Recombinant Proteins and Enzymes

Currently, specific binding affinity data for this compound with a wide range of recombinant proteins and enzymes is not extensively available in the public domain. However, related structures, such as arylpyridin-2-yl guanidine (B92328) derivatives, have been evaluated for their inhibitory effects on enzymes like MSK1. mdpi.com The binding affinity is a critical parameter for understanding the potency and selectivity of a compound. Further studies are required to establish a comprehensive binding profile for this compound and its direct analogues.

Receptor Interaction and Modulatory Mechanisms (e.g., GABAA receptor)

The γ-aminobutyric acid type A (GABAA) receptor is a crucial ligand-gated ion channel in the central nervous system and a target for many therapeutic agents. chemimpex.com While direct modulatory data for this compound on GABAA receptors is not yet reported, other pyridin-3-yl derivatives have been investigated for their interaction with this receptor. For instance, certain 3-(pyridin-3-yl)-2-oxazolidinone derivatives have been synthesized and evaluated for their biological activities, although not specifically for GABAA receptor modulation. nih.gov The structural similarity suggests that the pyridin-3-yl moiety can be a key pharmacophore for interacting with biological targets, but specific studies on this compound are needed to determine its effect on GABAA receptors.

Enzyme Inhibition and Activation Kinetics (e.g., bacterial hyaluronidase (B3051955), DHODH, NAAA, LTA4H)

The inhibitory or activating effects of a compound on specific enzymes are crucial indicators of its potential therapeutic applications.

Bacterial Hyaluronidase: There is no specific data available on the inhibition of bacterial hyaluronidase by this compound.

Dihydroorotate Dehydrogenase (DHODH): Similarly, the inhibitory activity of this compound against DHODH has not been documented in publicly accessible literature.

N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA): Information regarding the modulation of NAAA by this specific compound is not available.

Leukotriene A4 Hydrolase (LTA4H): There is no reported data on the interaction of this compound with LTA4H.

While butanoic acid derivatives, in general, have been studied for various biological activities, specific kinetic data for this compound against these enzymes remains to be determined. biointerfaceresearch.com

Protein-Protein Interaction Modulation (e.g., MDM2-p53 interaction)

The interaction between the p53 tumor suppressor and its negative regulator MDM2 is a key target in cancer therapy. Several classes of molecules have been developed to inhibit this interaction. While there is no direct evidence of this compound modulating the MDM2-p53 interaction, other more complex molecules containing a pyridin-3-yl group have been investigated. For example, some imidazoline-based antagonists have been designed to mimic the key p53 residues that bind to MDM2, and these include derivatives with a pyridin-3-yl moiety. nih.gov Additionally, certain spirooxindole derivatives containing a pyridin-3-yl group have shown inhibitory activity against the p53-MDM2 interaction. nih.gov These findings suggest that the pyridin-3-yl scaffold can be incorporated into more complex structures to target this critical protein-protein interaction.

In Vitro Cellular Activity Profiling

The effects of a compound on whole cells provide a more integrated view of its biological potential, complementing data from molecular interaction studies.

Cellular Growth and Proliferation Assays (e.g., cancer cell lines)

The evaluation of a compound's effect on the growth and proliferation of cancer cell lines is a fundamental step in anticancer drug discovery. While specific data for this compound is limited, studies on related structures provide some insights. For instance, N-(pyridin-3-yl)pyrimidin-4-amine analogues have been screened for their antiproliferative activity against hepatocellular carcinoma (HepG2) and breast cancer (MCF7) cell lines. researchgate.net Phenylbutyric acid derivatives have also demonstrated antiproliferative activity in prostate cancer cells. rug.nl These studies highlight the potential of pyridine (B92270) and butanoic acid scaffolds in the development of new anticancer agents. However, dedicated cellular assays are required to determine the specific activity of this compound.

Assays for Microbial Activity (e.g., antibacterial, antiviral studies)

The pyridine nucleus is a common scaffold in compounds exhibiting antimicrobial properties. mdpi.com Analogues of this compound, such as 3,5-disubstituted pyridines and other fluorinated pyridine derivatives, have been evaluated for their activity against a range of microbial pathogens.

One area of significant research has been in the development of novel antituberculosis agents. A series of 3,5-disubstituted pyridine derivatives were synthesized and tested for their efficacy against Mycobacterium tuberculosis. nih.gov From these studies, specific compounds were identified as potent inhibitors of the H37Rv strain of M. tuberculosis. nih.gov These compounds demonstrated a high degree of selectivity, showing no significant inhibition against a panel of ESKAPE pathogens at concentrations up to >50 µg/ml, which suggests a targeted mechanism of action against M. tuberculosis. nih.gov

In the realm of general antibacterial agents, other pyridine derivatives have also shown promise. For instance, certain 3,5-disubstituted pyridines have demonstrated notable antimicrobial activity comparable to the antibiotic oxytetracycline. nih.gov Additionally, novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone derivatives have been synthesized and evaluated for their antibacterial properties. nih.gov These compounds exhibited moderate to good activity against various Gram-positive bacteria. nih.gov Preliminary screening of these compounds indicated that they are active against both drug-sensitive and drug-resistant strains of Gram-positive bacteria. nih.gov

The antimicrobial effects of some pyridine derivatives are thought to be related to their ability to chelate metal ions, which are essential for microbial growth. nih.gov For example, pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp., has shown antimicrobial properties. nih.gov Its activity can be reduced by the addition of certain metal ions like Fe(III), Co(III), and Cu(II), supporting the hypothesis of metal sequestration as a primary mechanism of its antimicrobial action. nih.gov

Below is a table summarizing the microbial activity of selected analogues.

| Compound Class | Target Organism | Key Findings |

|---|---|---|

| 3,5-Disubstituted Pyridines | Mycobacterium tuberculosis H37Rv | Potent inhibition with MIC of 1.56 µg/ml for lead compounds. nih.gov |

| 3,5-Disubstituted Pyridines | Various Bacteria | Antimicrobial activity comparable to oxytetracycline. nih.gov |

| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives | Gram-positive bacteria | Moderate to good antibacterial activity (MICs = 2~32 µg/mL). nih.gov |

Investigations of Cellular Signaling Pathways

The structural motif of a pyridine carboxylic acid is central to nicotinic acid (Vitamin B3), a well-studied signaling molecule. nih.govwikipedia.org Nicotinic acid and its analogues are known to interact with specific G-protein coupled receptors (GPCRs), such as the nicotinic acid receptor GPR109A (also known as HCAR2). nih.govfrontiersin.org Activation of this receptor by nicotinic acid in adipocytes leads to the inhibition of lipolysis. nih.gov

Studies on Caco-2 cells, a model for the intestinal epithelium, have shown that nicotinic acid can up-regulate the gene expression of fatty acid transporters like CD36, FATP2, and FATP4. nih.gov This effect is hypothesized to be mediated through the activation of the nicotinic acid receptor and subsequent intracellular signaling cascades. nih.gov The structural features of pyridine derivatives, such as the presence of a carboxylic group, have been shown to be important for their effects on fatty acid uptake. nih.gov

Beyond metabolic signaling, pyridine-containing compounds have been investigated for their role in other pathways, including those relevant to cancer. For instance, some pyridine-thiazole hybrid molecules have been shown to induce genetic instability in tumor cells, potentially through interactions with DNA. nih.gov The cytotoxic activity of these compounds was reduced by an inhibitor of PARP1, suggesting an involvement of this DNA repair pathway. nih.gov In other studies, novel pyridine compounds have been designed as inhibitors of PIM-1 kinase, a target in oncology, and were shown to induce apoptosis and autophagy in breast cancer cell lines. acs.org The PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival, has also been a target for pyridine-based inhibitors. mdpi.com

Phenotypic Screening in Defined Cell Lines

Phenotypic screening is a powerful approach to discover new bioactive compounds by assessing their effects on cell morphology, proliferation, or other observable characteristics. This method has been employed to evaluate libraries of chemical compounds that include pyridine derivatives against various cell lines, particularly in the context of cancer research. nih.gov

For example, novel pyridine-thiazole hybrid molecules were screened for their cytotoxic effects across a panel of tumor cell lines derived from different cancers, including colon, breast, lung, glioblastoma, and leukemia. nih.gov This screening identified compounds with high antiproliferative activity and selectivity for cancer cells over normal human keratinocytes. nih.gov Specifically, one compound demonstrated a potent IC50 value of 0.57 µM in a human promyelocytic leukemia cell line, while its IC50 in normal cells was greater than 50 µM. nih.gov

In another screening effort, pyridine-based compounds were evaluated for their cytotoxicity against breast (MCF-7) and liver (HepG2) cancer cells. acs.org This led to the identification of compounds with IC50 values in the sub-micromolar to low micromolar range. acs.org Such phenotypic screens are often the first step in identifying promising lead compounds for further mechanistic studies and preclinical development.

The table below presents findings from phenotypic screening of some pyridine analogues.

| Compound Class | Cell Lines | Key Findings |

|---|---|---|

| Pyridine-Thiazole Hybrids | Various tumor cell lines | Selective antiproliferative activity against cancer cells. nih.gov |

| Pyridine-Thiazole Hybrids | HL-60 (leukemia) | IC50 of 0.57 µM. nih.gov |

| Novel Pyridine Compounds | MCF-7 (breast cancer) | IC50 values of 0.73 µM and 0.5 µM for lead compounds. acs.org |

Preclinical In Vivo Mechanistic Research in Experimental Models

While in vivo data for this compound is scarce, preclinical research on its analogues provides a window into potential in vivo effects and mechanisms of action.

Assessment of Pharmacodynamic Biomarkers in Animal Models

Pharmacodynamic biomarkers are crucial for demonstrating that a compound is engaging its target in a living organism. For analogues of this compound, particularly those targeting the central nervous system (CNS), positron emission tomography (PET) has been a valuable tool. For instance, a radiofluorinated pyrazol-4-yl-pyridine derivative was developed as a PET radioligand for the muscarinic acetylcholine (B1216132) receptor M4 (M4). nih.gov In vivo PET studies in non-human primates showed that this tracer accumulated in brain regions rich in M4 receptors, such as the putamen and temporal cortex, indicating successful target engagement. nih.gov

In other preclinical studies, the pharmacokinetics of nicotinic acid have been characterized, with a plasma half-life of about one hour after oral administration in humans. nih.gov While not a direct biomarker of pharmacodynamic effect, understanding the pharmacokinetic profile is a prerequisite for designing meaningful pharmacodynamic studies.

Studies of Compound Effects on Disease-Relevant Mechanisms in Preclinical Models (e.g., amphetamine-induced hyperlocomotion in rats for antipsychotic-like activity)

Preclinical models of disease are essential for evaluating the therapeutic potential of new compounds. Analogues of this compound have been investigated in models relevant to CNS disorders and cancer.

In the context of CNS disorders, 3,5-disubstituted pyridine analogues have been studied for their potential therapeutic effects. miami.edu For example, certain analogues of epibatidine, which contain a substituted pyridinyl moiety, have been evaluated in mouse models of nicotine (B1678760) addiction. miami.edu These compounds were found to be potent antagonists of nicotine-induced antinociception in the mouse tail-flick test, suggesting their potential as treatments for nicotine addiction. miami.edu

In oncology research, the in vivo efficacy of novel pyridine compounds has been assessed in tumor xenograft models. acs.org In a study using a mouse model of solid tumors, treatment with a lead pyridine compound significantly reduced tumor volume and mass compared to an untreated control group. acs.org The reduction in tumor proliferation was substantial, demonstrating the in vivo anticancer potential of this class of compounds. acs.org

Elucidation of Metabolic Pathways in In Vitro and Ex Vivo Research Systems

Understanding the metabolic fate of a compound is a critical aspect of preclinical development. The metabolism of pyridine and its derivatives has been studied in various in vitro and ex vivo systems. The rate of transformation of pyridine derivatives is dependent on their substituents, with pyridine carboxylic acids generally having a high transformation rate. nih.gov

The metabolism of nicotinic acid is well-documented; it is partially metabolized by the liver and partly excreted unchanged by the kidneys. nih.gov The introduction of a fluorine atom, as is present in this compound, can significantly influence the metabolic stability of a compound. researchgate.net The strong carbon-fluorine bond can be resistant to metabolic degradation, potentially increasing the half-life and brain penetration of a drug. researchgate.net However, the precise metabolic pathways for this compound would need to be determined through specific in vitro and in vivo studies.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Elucidation of Structural Determinants for Biological Activity

The intricate interplay between the aromatic core and the acidic side chain is fundamental to the activity of 2-arylpropionic acid derivatives. ijpsr.com The presence and positioning of each substituent are critical in defining the molecule's interaction with biological targets.

The introduction of a fluorine atom onto an aromatic ring, such as the pyridine (B92270) ring in this compound, profoundly alters its electronic properties and, consequently, its binding capabilities. Fluorine's high electronegativity withdraws electron density from the pyridine ring, a phenomenon that can significantly influence molecular interactions. nih.govrsc.org

Electronic Modulation : Fluorine substitution creates a net positive charge on the adjacent carbon atom and disrupts the flow of π-electrons, which can alter the ring's aromaticity and its ability to participate in π-stacking interactions with biological targets. nih.govacs.org This electron-withdrawing effect can also create a "π-hole," a region of positive electrostatic potential on the face of the ring, which may engage in specific interactions with electron-rich portions of a target protein. rsc.org

Bond Strength and Stability : The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, imparting high thermal and chemical stability to the molecule. wikipedia.org This stability is a crucial property for maintaining structural integrity in biological systems.

Reactivity : The high electronegativity of fluorine accelerates the rate of nucleophilic aromatic substitution (SNAr) reactions compared to other halogens like chlorine. nih.govacs.org This increased reactivity is a key consideration in the synthesis and potential metabolic pathways of fluorinated pyridines.

Table 1: Effects of Fluorine Substitution on Pyridine Ring Properties

| Property | Effect of Fluorine Substitution | Implication for Ligand-Target Binding |

| Electron Density | Reduces π-electron density in the aromatic ring. nih.gov | Modulates π-π stacking and cation-π interactions. |

| Electrostatic Potential | Can create a "π-hole" of positive potential. rsc.org | Enables unique electrostatic or halogen bonding interactions. |

| Bond Lengths | Tends to shorten C-C bonds within the ring. nih.gov | Affects the overall geometry and fit within a binding pocket. |

| Chemical Stability | The C-F bond is exceptionally strong and stable. wikipedia.org | Increases the molecule's resistance to metabolic degradation. |

Positional Isomerism : The location of substituents on the pyridine ring significantly affects the molecule's electron-donating or -withdrawing properties and reactivity. Studies on substituted pyridine carboxamides show that changing a substituent's position from para to meta or ortho alters the charge on the ring's nitrogen atom, which can influence reactivity and binding. mdpi.comnih.gov

Steric Hindrance : The size and placement of substituents can create steric hindrance, either preventing or facilitating the ideal orientation for binding to a biological target.

The butanoic acid side chain is not static; its rotational freedom and preferred conformation are critical determinants of biological activity. The way this chain orients itself relative to the pyridine ring can dictate whether the crucial carboxylic acid group can interact effectively with its target.

Rotational Freedom : Rotation around the single bond connecting the chiral carbon to the pyridine ring and the adjacent carbon in the butyl group allows the side chain to adopt various conformations.

Predictive Models : The preferred conformation of such exocyclic side chains can often be predicted based on the relative stereochemistry of the adjacent centers. nih.govnih.gov The conformation is influenced by a balance of steric and electronic factors, aiming to minimize unfavorable interactions.

Impact on Binding : The ability of the butanoic acid side chain to adopt a specific low-energy conformation that complements the shape of a receptor's binding site is crucial for molecular recognition and subsequent biological response. nih.gov

Stereochemical Influence on Molecular Recognition and Bioactivity

The carbon atom in the butanoic acid chain that is directly attached to the pyridine ring is a chiral center. This gives rise to two non-superimposable mirror-image forms of the molecule, known as enantiomers: (S)-2-(5-fluoropyridin-3-yl)butanoic acid and (R)-2-(5-fluoropyridin-3-yl)butanoic acid. It is a well-established principle in pharmacology that enantiomers can have vastly different biological activities. researchgate.net

Differential Activity of Enantiomers : In the class of 2-arylpropionic acids (profens), to which this compound belongs, the (S)-enantiomer is typically the one responsible for the primary pharmacological activity (e.g., anti-inflammatory effects). nih.govviamedica.pl The (R)-enantiomer is often significantly less active or may contribute to different, sometimes undesirable, effects. researchgate.netnih.gov For example, in vitro tests have shown the (S)-isomer of ibuprofen (B1674241) to be about 160 times more active in inhibiting prostaglandins (B1171923) than the (R)-enantiomer. viamedica.pl

Metabolic Chiral Inversion : A notable characteristic of many 2-arylpropionic acid derivatives is that the less active (R)-enantiomer can be converted into the more active (S)-enantiomer within the body through a metabolic process. viamedica.plbenthamscience.com This chiral inversion has significant pharmacological implications, as it effectively turns the (R)-form into a prodrug for the (S)-form.

Stereospecific Binding : The differential activity arises because biological targets like enzymes and receptors are themselves chiral. They provide a three-dimensional environment that one enantiomer fits into much more effectively than the other, analogous to a left hand fitting into a left-handed glove. researchgate.netbenthamscience.com

Table 2: General Comparison of Enantiomers in 2-Arylpropionic Acid Derivatives

| Feature | (S)-Enantiomer | (R)-Enantiomer |

| Primary Activity | Typically the more pharmacologically active form (eutomer). viamedica.pl | Often less active or inactive. nih.gov |

| Metabolic Fate | Undergoes standard metabolic processes. | Can undergo metabolic chiral inversion to the (S)-form. viamedica.plbenthamscience.com |

| Target Interaction | Achieves optimal three-point binding with the chiral receptor site. | Fails to achieve optimal binding due to incorrect spatial arrangement. |

Correlating Physicochemical Descriptors with Biological Responses in Research Settings

The biological effects of a compound can often be predicted and understood by analyzing its fundamental physicochemical properties. Computational methods, such as Density Functional Theory (DFT), and experimental measurements provide key descriptors that are correlated with biological responses in research. researchgate.netbiointerfaceresearch.com

Lipophilicity (LogP) : This parameter measures a compound's solubility in fatty or non-polar environments versus aqueous ones. It is crucial for predicting how a molecule will behave in the body, including its ability to cross cell membranes. The predicted XlogP for 2-(5-fluoropyridin-3-yl)butanoic acid is 1.3, suggesting moderate lipophilicity. uni.lu Lipophilicity is a key factor influencing a compound's pharmacological profile. researchgate.net

Electronic Properties (HOMO/LUMO) : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are indicators of a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is a descriptor of chemical reactivity and stability. researchgate.netbiointerfaceresearch.com

Acidity (pKa) : The carboxylic acid group is ionizable, and its pKa value determines the proportion of the charged (carboxylate) versus uncharged (carboxylic acid) form at a given pH. This is critical for solubility, receptor binding (which often involves ionic interactions), and membrane transport.

Table 3: Key Physicochemical Descriptors and Their Relevance

| Descriptor | Definition | Relevance to Biological Response |

| Molecular Weight (MW) | The mass of one mole of the substance. (183.17 g/mol ) | Influences diffusion and transport across biological barriers. |

| XlogP | A calculated measure of lipophilicity. (1.3) uni.lu | Affects absorption, distribution, metabolism, and excretion (ADME). researchgate.net |

| pKa | The negative log of the acid dissociation constant. | Determines the ionization state at physiological pH, affecting solubility and binding. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and kinetic stability. researchgate.net |

| Polar Surface Area (TPSA) | The surface sum over all polar atoms. | Predicts transport properties such as intestinal absorption and blood-brain barrier penetration. researchgate.net |

Computational Chemistry and Cheminformatics Approaches in Compound Research

Molecular Docking and Ligand-Target Complex Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). This modeling is crucial for understanding the structural basis of a potential therapeutic effect.

Molecular docking simulations for 2-(5-Fluoropyridin-3-yl)butanoic acid would be used to place it within the binding site of a specific biological target. The output of such a simulation is a set of "poses," which represent potential binding modes. Analysis of the top-ranking poses reveals the interaction fingerprint—a unique pattern of contacts between the ligand and the protein's amino acid residues.

For this compound, key interactions would likely involve:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. The nitrogen atom in the pyridine (B92270) ring can also act as a hydrogen bond acceptor.

Aromatic Interactions: The fluoropyridine ring can engage in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the target's binding pocket. researchgate.net

Halogen Bonding: The fluorine atom can participate in halogen bonds, a specific type of non-covalent interaction that can contribute to binding affinity.

These predicted interactions provide a structural hypothesis for the compound's activity and guide further optimization efforts.

Once a binding mode is predicted, computational methods can estimate the binding free energy (ΔG), which quantifies the strength of the ligand-target interaction. A more negative ΔG suggests a stronger, more favorable interaction.

From this, Ligand Efficiency (LE) can be calculated. LE is a metric used to assess how effectively a molecule binds to its target relative to its size. core.ac.uk It is commonly defined as the binding free energy divided by the number of non-hydrogen atoms (heavy atom count, HAC). nih.govnih.gov

LE = -ΔG / HAC

A higher LE value is desirable, as it indicates that the compound achieves its potency through an efficient, optimized fit rather than simply through bulk. nih.gov For example, in a study of P-glycoprotein inhibitors, smaller ligands were found to have higher efficiency values than larger ones. nih.gov Comparing the LE of this compound against other compounds in a series helps researchers identify which chemical modifications provide the most significant improvements in binding per atom added. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com To build a QSAR model for analogs of this compound, researchers would first calculate a set of molecular descriptors for each compound. These descriptors quantify various physicochemical properties, such as:

Electronic Properties: Dipole moment, partial charges (the fluorine atom's electron-withdrawing nature would be a key factor).

Hydrophobicity: LogP (the logarithm of the partition coefficient), which measures a compound's lipophilicity.

Steric/Topological Properties: Molecular weight, surface area, and shape indices.

Using statistical techniques, a mathematical equation is derived that links these descriptors to the observed biological activity (e.g., IC₅₀ values). nih.gov The resulting model can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. For instance, 3D-QSAR methods like CoMFA and CoMSIA create 3D grid maps to visualize where steric bulk or electrostatic charge would be favorable or unfavorable for activity, offering direct guidance for structural modification. mdpi.comnih.gov

Molecular Dynamics Simulations to Investigate Dynamic Interactions

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. mdpi.com An MD simulation of this compound bound to its target would involve simulating the movements and interactions of all atoms in the system for nanoseconds or longer.

Analysis of the MD trajectory can reveal:

Stability of the Binding Pose: By tracking the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, researchers can assess whether the initial docked pose is stable or if the ligand shifts to a different conformation. mdpi.com

Key Persistent Interactions: MD simulations highlight which hydrogen bonds or other interactions are maintained throughout the simulation, indicating their importance for stable binding.

Flexibility and Conformational Changes: These simulations show how the protein might flex or adapt to accommodate the ligand, providing insights that a rigid docking model cannot.

Virtual Screening and Scaffold Hopping for Novel Compound Discovery

The chemical structure of this compound can serve as a starting point for discovering new compounds with potentially improved properties.

Virtual Screening: In this process, the structure of this compound is used as a query to search large digital libraries of compounds. The search can be based on 2D similarity (finding molecules with a similar chemical graph) or 3D similarity (finding molecules that have a similar shape and pharmacophore arrangement). scilit.com This is an efficient way to identify commercially available or readily synthesizable compounds that are likely to bind to the same target.

Scaffold Hopping: This more advanced strategy aims to identify molecules with different core structures (scaffolds) but similar biological activity. mdpi.com Starting with this compound, a scaffold hopping algorithm might replace the fluoropyridine core with other ring systems (e.g., phenyl, pyrimidine, or non-aromatic rings) while maintaining the spatial arrangement of the key interacting groups (the carboxylic acid and hydrophobic ethyl group). mdpi.commdpi.com This technique is powerful for discovering novel chemical series, potentially leading to compounds with better patentability or improved ADME properties. researchgate.net

In Silico Predictive Methodologies for Research Properties (e.g., ADME prediction for experimental design)

Before a compound is synthesized, its potential drug-likeness can be evaluated using computational models that predict its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov These predictions help researchers anticipate potential liabilities and design better compounds. mdpi.com For this compound, several key ADME parameters can be estimated.

Many in silico tools use empirical rules like Lipinski's Rule of Five and Veber's rules to give a preliminary assessment of oral bioavailability. mdpi.comnih.gov More sophisticated models can predict specific properties, as shown in the table below. For example, high Caco-2 permeability suggests good potential for absorption from the human intestine. mdpi.com Predictions of interactions with cytochrome P450 (CYP) enzymes are critical for flagging potential drug-drug interactions. mdpi.com

Advanced Analytical Techniques for Research Characterization of 2 5 Fluoropyridin 3 Yl Butanoic Acid

High-Resolution Spectroscopic Characterization (NMR, MS, HRMS)

High-resolution spectroscopic techniques are fundamental to the unambiguous identification and structural confirmation of 2-(5-Fluoropyridin-3-yl)butanoic acid. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS), provide detailed insights into the molecular framework and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are critical for elucidating the chemical structure. While specific spectral data for this compound is not widely published, analysis of closely related butanoic acid derivatives allows for the prediction of its spectral characteristics. biointerfaceresearch.comdocbrown.infodocbrown.info For instance, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the butanoic acid chain. The fluorine atom at the 5-position of the pyridine ring would introduce characteristic splitting patterns for the adjacent aromatic protons. The butanoic acid moiety would present signals corresponding to the alpha-proton, the methylene (B1212753) group, and the terminal methyl group, each with specific chemical shifts and multiplicities based on neighboring protons. docbrown.info

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS): MS is used to determine the molecular weight of the compound, while HRMS provides the exact mass with high precision, allowing for the determination of the elemental formula. banglajol.info For this compound, the nominal mass would be calculated from its chemical formula. HRMS analysis would yield a highly accurate mass measurement, which serves as a powerful confirmation of the compound's identity. banglajol.info

| Property | Value |

| Chemical Formula | C₉H₁₀FNO₂ |

| Molecular Weight | 183.18 g/mol |

| Exact Mass | 183.06955 Da |

Note: The molecular weight and exact mass are calculated based on the chemical formula.

Chromatographic Methods for Purity Assessment and Isolation (LC, LC-MS/MS)

Liquid Chromatography (LC) is an indispensable tool for assessing the purity of this compound and for its isolation from reaction mixtures. When coupled with tandem mass spectrometry (LC-MS/MS), it becomes a highly sensitive and selective analytical method.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common technique for purity analysis. A C18 column is typically used with a mobile phase consisting of a mixture of water (often with an acidic modifier like formic acid or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the separation of the target compound from impurities with different polarities.

LC-MS/MS adds another layer of specificity by monitoring for the parent ion of this compound and its characteristic fragment ions. This technique is particularly useful for detecting and quantifying trace-level impurities.

X-ray Crystallography and Cryo-Electron Microscopy for Complex Structure Determination

X-ray crystallography and cryo-electron microscopy (Cryo-EM) are powerful techniques for determining the three-dimensional structure of molecules at atomic resolution.

X-ray Crystallography: This technique could be used to determine the precise solid-state structure of this compound, provided that a suitable single crystal can be grown. The resulting crystal structure would confirm the connectivity of the atoms and provide information about bond lengths, bond angles, and intermolecular interactions in the crystalline state.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is generally employed for determining the structure of large biomolecular complexes, such as proteins and viruses. For a small molecule like this compound, Cryo-EM would not be a standard characterization technique. However, if this compound were to be studied in complex with a protein target, Cryo-EM could be a valuable tool to visualize the binding interactions.

To date, there are no publicly available reports of X-ray crystallography or Cryo-EM studies specifically on this compound.

Chiral Chromatography for Enantiomeric Purity Analysis

Since the alpha-carbon of the butanoic acid moiety in this compound is a stereocenter, the compound can exist as a pair of enantiomers. Chiral chromatography is the most effective method for separating and quantifying these enantiomers.

Future Research Directions and Methodological Innovations

Development of Next-Generation Synthetic Strategies

Currently, there are no specific, next-generation synthetic strategies published in the scientific literature for 2-(5-Fluoropyridin-3-yl)butanoic acid. The development of novel synthetic routes for compounds like this is a key area of chemical research. Future investigations could focus on methods that improve yield, reduce the number of steps, lower costs, and enhance stereoselectivity. Areas of exploration for similar pyridine-containing carboxylic acids often include novel cross-coupling reactions, asymmetric catalysis, and flow chemistry approaches to enable more efficient and scalable production.

Exploration of Novel Biological Targets and Mechanisms

There is no published research detailing the biological targets or mechanisms of action for this compound. The broader class of pyridine (B92270) carboxylic acid derivatives has been explored for various biological activities. For instance, derivatives of nicotinic acid (pyridine-3-carboxylic acid) are known to have roles in metabolism. Future research on this compound would likely begin with broad biological screening to identify any potential areas of activity. Subsequent target deconvolution studies would be necessary to pinpoint specific molecular interactions.

Application in Advanced Phenotypic Screening Platforms

The application of this compound in advanced phenotypic screening platforms has not been reported. Phenotypic screening, which assesses the effects of a compound on cell or organismal behavior without a preconceived target, has seen a resurgence in drug discovery. nih.gov These platforms, often utilizing high-content imaging and automated analysis, can uncover unexpected biological activities for novel compounds. nih.gov Should this compound become available for high-throughput screening, its effects could be tested across a wide array of disease models, from cancer cell lines to neuronal cultures, to identify potential therapeutic applications. nih.govnih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

There is no evidence of this compound being used as a seed molecule or a case study for AI and machine learning in compound design. Generally, AI and machine learning are transforming drug discovery by enabling the rapid in silico screening of vast chemical spaces, predicting compound properties, and generating novel molecular structures with desired characteristics. nih.govnih.gov These computational tools can be used to design and optimize derivatives of a lead compound like this compound to improve potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com

Role as Chemical Probes for Cellular Pathway Elucidation

The potential of this compound as a chemical probe is currently unexplored. Chemical probes are small molecules with high potency and selectivity for a specific biological target. They are invaluable tools for dissecting cellular pathways and validating the function of proteins. To be developed as a chemical probe, a compound must first be shown to have a specific and potent biological activity. Subsequent medicinal chemistry efforts would then focus on optimizing its properties for use in biological experiments, which may include the addition of tags for visualization or affinity purification.

Q & A

Q. What are the common synthetic routes for 2-(5-Fluoropyridin-3-yl)butanoic acid, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves coupling a 5-fluoropyridine derivative with a butanoic acid precursor. A widely used method includes:

- Step 1 : Reacting 5-fluoropyridine with tert-butyl acrylate under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura coupling) to form the intermediate.

- Step 2 : Hydrolysis of the tert-butyl ester under acidic conditions (e.g., HCl in dioxane) to yield the carboxylic acid.

Optimization parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst loading | 5–10 mol% Pd(PPh₃)₄ | Higher loading improves coupling efficiency |

| Reaction temperature | 80–100°C | Elevated temps reduce side reactions |

| Hydrolysis pH | 1–2 (HCl) | Ensures complete ester cleavage |

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- ¹H/¹³C NMR : Confirm the pyridine ring substitution pattern (e.g., fluorine at position 5) and butanoic acid chain integrity. The fluorine atom induces distinct splitting patterns in aromatic protons .

- FTIR : Identify carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹).

- HPLC-MS : Assess purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How does the fluoropyridine moiety influence the compound’s bioactivity and binding affinity in enzyme inhibition studies?

The fluorine atom enhances:

- Lipophilicity : Increases membrane permeability (logP ~1.8 predicted for the compound).

- Electron-withdrawing effects : Stabilizes interactions with catalytic residues in target enzymes (e.g., kinases or metabolic enzymes).

- Hydrophobic interactions : Improves binding to hydrophobic pockets, as demonstrated in analogues showing IC₅₀ values <10 µM in kinase assays .

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., conflicting IC₅₀ values)?

- Standardize assay conditions : Control variables like buffer pH, temperature, and enzyme source.

- Validate compound stability : Use HPLC to confirm structural integrity during assays.

- Reproducibility checks : Compare data across orthogonal assays (e.g., fluorescence-based vs. radiometric assays) .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this compound?

- Substituent variation : Modify the pyridine ring (e.g., Cl, CH₃ at position 3) or butanoic acid chain (e.g., branching, chain length).

- Biological testing : Measure activity changes in enzyme inhibition or cell-based assays.

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide synthetic efforts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.